Genistein 7-Sulfate Sodium Salt
Description
Contextualizing Genistein (B1671435) 7-Sulfate Sodium Salt as a Key Isoflavone (B191592) Metabolite
When genistein is consumed, primarily through soy products, it undergoes extensive metabolism in the body, particularly in the intestine and liver. nih.govwur.nl This process, known as conjugation, results in the formation of metabolites such as glucuronides and sulfates. nih.govnih.gov Genistein 7-sulfate is one of the primary sulfated metabolites formed. nih.gov In fact, after consumption, the concentration of genistein aglycone (the original, unconjugated form) in the bloodstream is very low, often accounting for less than 5% of the total genistein present. nih.gov The majority circulates as conjugated metabolites, including genistein 7-sulfate. nih.govnih.gov
The sulfation of genistein is a significant metabolic pathway. Studies using human breast cancer cell lines have shown that in certain cells, such as T47D, sulfonation is the predominant metabolic route for genistein, with Genistein 7-Sulfate (G-7-S) being the primary metabolite formed. nih.gov This highlights the importance of studying this specific conjugate to understand the physiological effects of genistein.
Significance of Conjugated Isoflavone Research in Preclinical Studies
The extensive metabolism of isoflavones into conjugates like Genistein 7-Sulfate Sodium Salt has profound implications for research. Preclinical studies that only use the aglycone form of genistein may not accurately reflect its biological activity in the body, where it largely exists in a conjugated state. nih.gov Therefore, there is a growing recognition of the need to investigate the bioactivity of these metabolites directly.
Research into conjugated isoflavones is crucial for several reasons:
Bioavailability and Distribution: Understanding the formation and circulation of conjugates is key to determining the bioavailability and tissue distribution of isoflavones. nih.govresearchgate.net
Biological Activity: It is hypothesized that the conjugated metabolites may possess their own biological activities, or they may act as a pool from which the active aglycone can be released in target tissues. wur.nl
Inter-individual Variations: The metabolism of isoflavones can vary significantly between individuals, leading to different profiles of circulating metabolites and potentially different health effects. mdpi.com
Overview of Research Trajectories for this compound
Current research on this compound is exploring its role in various biological processes. A key area of investigation is its potential estrogenic activity. Some studies suggest that sulfation may alter the biological properties of genistein. nih.gov For instance, research on MCF-7 human breast cancer cells has examined the effect of sulfation on the estrogen agonist activity of genistein. medchemexpress.com
Another research direction focuses on the comparative biological effects of genistein and its sulfated metabolites. Studies have indicated that sulfation can decrease the antioxidant activity of genistein and its effects on processes like platelet aggregation and inflammation. nih.gov In some breast cancer cell lines, Genistein 7-Sulfate was found to be unmetabolized and had no effect on cell growth, in contrast to other metabolites. nih.gov These findings underscore the necessity of studying the specific actions of this compound to build a comprehensive understanding of the health effects of soy isoflavones.
Interactive Data Tables
Below are interactive tables summarizing key research findings related to genistein metabolism and the comparative effects of its metabolites.
Table 1: Predominant Metabolites of Genistein in Different Biological Systems
| Biological System | Predominant Genistein Metabolites | Key Findings |
| Human Plasma | Genistein-7-glucuronide-4'-sulfate (G-7G-4'S), Genistein-4',7-diglucuronide (G-4',7-diG) | These two conjugates were identified as the major metabolites of genistein circulating in human plasma after the ingestion of baked soybean flour. nih.gov |
| Human Urine | Genistein-7-glucuronide, Genistein-4'-glucuronide | Approximately half of the total genistein metabolites excreted in urine over 48 hours consisted of these two glucuronides. nih.gov |
| MCF-7 Breast Cancer Cells | Genistein-7-glucuronide (G-7-G) | Glucuronidation was the primary metabolic pathway for genistein in this ER-positive breast cancer cell line. nih.gov |
| T47D Breast Cancer Cells | Genistein-7-sulfate (G-7-S) | Sulfonation was the main metabolic route, with G-7-S being the primary metabolite produced. nih.gov |
Table 2: Comparative Biological Activity of Genistein and its Sulfated Metabolites
| Compound | Biological Effect Studied | Observation |
| Genistein | Antioxidant Activity | Considered a relatively weak antioxidant compared to quercetin. nih.gov |
| Genistein-4'-sulfate | Antioxidant Activity, Platelet Aggregation, Inflammatory Response | Less potent than genistein in all tested activities. nih.gov |
| Genistein-4',7-disulfate | Antioxidant Activity, Platelet Aggregation, Inflammatory Response | Even less potent than genistein-4'-sulfate. nih.gov |
| Genistein 7-Sulfate | Estrogenic Activity in MCF-7 cells | Can reduce the activity of estrogen agonists. medchemexpress.com |
| Genistein 7-Sulfate | Cell Growth in Breast Cancer Cells | Had no effect on the growth of MCF-7, T47D, or MCF-10A cells as it was not metabolized by these cells. nih.gov |
Properties
Molecular Formula |
C₁₅H₉NaO₈S |
|---|---|
Molecular Weight |
372.28 |
Synonyms |
5-Hydroxy-3-(4-hydroxyphenyl)-7-(sulfooxy)-4H-1-benzopyran-4-one Sodium Salt |
Origin of Product |
United States |
Preclinical Biotransformation and Disposition of Genistein 7 Sulfate Sodium Salt
Biosynthesis and Enzymatic Formation from Genistein (B1671435) in Biological Systems
The biotransformation of the isoflavone (B191592) genistein into its metabolites, including Genistein 7-Sulfate, is a critical determinant of its biological activity and disposition. In biological systems, this conversion is primarily an enzymatic process occurring as part of the body's phase II metabolism, which aims to increase the water solubility of xenobiotics to facilitate their excretion.
Role of Sulfotransferases (SULTs) in Conjugation Pathways
The formation of Genistein 7-Sulfate from genistein is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govuef.fi This process, called sulfation or sulfur-conjugation, involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the genistein molecule. nih.gov SULTs are widely distributed throughout the body, with significant activity in the liver and the gastrointestinal tract, which are key sites for the first-pass metabolism of orally ingested compounds like genistein. nih.govnih.gov
In humans, the SULT1A family of enzymes, particularly SULT1A1, plays a major role in the sulfation of genistein in the gut. nih.gov Studies have shown that SULTs exhibit regioselectivity, meaning they preferentially add the sulfate (B86663) group to a specific position on the genistein molecule. For genistein, sulfation is favored at the 7-hydroxyl position over the 4'-hydroxyl position. nih.govresearchgate.net Research in human liver cytosols revealed that the ratio for the formation of 7-sulfate to 4'-sulfate for genistein was 8.4 to 1. nih.govresearchgate.net SULT1A1 demonstrates the highest catalytic efficiency for this reaction, followed by SULT1E1 and SULT2A1. nih.gov
| SULT Isoform | Primary Site of Activity | Relative Catalytic Efficiency for Genistein 7-Sulfation |
|---|---|---|
| SULT1A1 | Liver, Small Intestine | High |
| SULT1E1 | Liver, Endometrium | Moderate |
| SULT2A1 | Liver, Adrenal Gland | Moderate |
| SULT1A3 | Intestine, Platelets | Low to None (for 7-O-sulfation) |
Comparative Analysis with Glucuronidation (UGTs) Pathways
While both reactions occur at the hydroxyl groups, there is a distinct regioselectivity. The 7-hydroxyl group of genistein is the primary site for glucuronidation. researchgate.netresearchgate.net In contrast, sulfation can occur at both the 7- and 4'- positions, though it preferentially targets the 7-position. nih.govresearchgate.net The balance between sulfation and glucuronidation can be concentration-dependent. At lower, more physiologically relevant concentrations of genistein, sulfation can be the predominant pathway due to the higher affinity (lower Km value) of SULT enzymes compared to UGTs. uef.fi As genistein concentrations increase, the sulfation pathway can become saturated, leading to a proportional increase in glucuronidation. uef.fi
Impact of Gut Microbiota on Parent Compound and Metabolite Interconversion
Furthermore, the gut microbiota can reverse the metabolic conjugation process. Genistein 7-sulfate and genistein glucuronides that are excreted into the bile can be deconjugated by bacterial sulfatases and β-glucuronidases in the intestine. uef.firesearchgate.net This process liberates the parent genistein, which can then be reabsorbed into circulation, a phenomenon known as enterohepatic recirculation. researchgate.net This recycling can prolong the half-life of genistein in the body. nih.gov The composition of an individual's gut microbiota can therefore significantly influence the metabolic profile and bioavailability of genistein, leading to interindividual variations in response. mdpi.comnih.gov For example, certain gut bacteria can further metabolize genistein into other compounds, altering its biological effects. nih.gov
Preclinical Bioavailability and Systemic Distribution Dynamics
The therapeutic potential of any compound is heavily dependent on its bioavailability and how it is distributed throughout the body. Preclinical studies using animal and in vitro models have been instrumental in elucidating these dynamics for genistein and its metabolites.
Factors Influencing Oral Disposition in in vivo Animal Models
A major challenge for the in vivo efficacy of genistein is its low oral bioavailability as a free aglycone. researchgate.netnih.govbenthamscience.com This is not due to poor absorption but rather to extensive first-pass metabolism in the intestine and liver. nih.gov In rodent models, while the absolute bioavailability of unconjugated genistein is low (e.g., 6.8% in Wistar rats), the bioavailability of total genistein (free plus conjugated forms) is significantly higher, at over 55%. nih.gov This indicates that genistein is well-absorbed from the gastrointestinal tract before being rapidly converted into its sulfate and glucuronide conjugates. nih.gov
In FVB mice, more than 80% of genistein was found to be converted to glucuronides and sulfates following oral administration. nih.gov The plasma levels of the free, active form of genistein are often only a small fraction (typically less than 10%) of the total circulating isoflavone concentration. nih.gov This extensive metabolism is a primary factor limiting the systemic exposure to the parent compound.
| Animal Model | Form Measured | Absolute Bioavailability (%) |
|---|---|---|
| Wistar Rats | Free Genistein (Aglycone) | 6.8% |
| Total Genistein (Aglycone + Conjugates) | >55% | |
| FVB Mice | Free Genistein (Aglycone) | 23.4% |
| Total Genistein (Aglycone + Conjugates) | >80% (metabolized) | |
| Balb/c Mice | Free Genistein (Aglycone) | <15% |
| Total Genistein (Aglycone + Conjugates) | ~90% |
Intestinal Permeability and Absorption Mechanisms in Preclinical Models
The human intestinal Caco-2 cell monolayer is a widely used in vitro model to study the intestinal permeability and metabolism of compounds. Studies using this model show that genistein is readily absorbed. The Caco-2 cells are metabolically active and are a significant site of first-pass metabolism, converting genistein into its glucuronide and sulfate conjugates. researchgate.net This intestinal metabolism contributes significantly to the low oral bioavailability of the parent compound.
Tissue Distribution Profiles of Genistein 7-Sulfate Sodium Salt in Animal Models
Following administration in preclinical models, genistein undergoes extensive metabolism, primarily into glucuronide and sulfate conjugates. While these conjugated forms, including genistein 7-sulfate, are the predominant metabolites circulating in the bloodstream, their distribution into tissues is limited. nih.govnih.gov The physiologically active aglycone form, genistein, is found in much higher concentrations within tissues compared to its conjugates. nih.gov
Studies in Sprague-Dawley rats have shown that after dietary administration, total genistein (aglycone and conjugates) distributes to various endocrine-responsive tissues in a dose-dependent manner. nih.gov However, analysis reveals that the aglycone form can constitute up to 100% of the genistein present in these tissues, while conjugated forms dominate in the serum (95-99%). nih.gov This suggests that circulating sulfates and glucuronides may act as a reservoir, with deconjugation potentially occurring at or near target tissues.
Quantitative analysis of total genistein in tissues of rats provides insight into the potential sites of action. In female Sprague-Dawley rats, the liver shows the highest concentration of total genistein, whereas the brain contains the least. nih.gov A study in Wistar rats provided specific concentrations in the liver and kidneys. These findings, while not specific to the 7-sulfate salt, indicate the general distribution pattern of the parent compound.
Further research using matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) in mice detected daidzein monosulfates, a structurally similar isoflavone sulfate, in the brain. This indicates that some sulfated isoflavone metabolites have the capacity to cross the blood-brain barrier. frontiersin.org
| Animal Model | Tissue | Concentration | Reference |
|---|---|---|---|
| Female Sprague-Dawley Rat | Liver | 7.3 pmol/mg | nih.gov |
| Male Sprague-Dawley Rat | Brain (Whole) | 0.04 pmol/mg | nih.gov |
| Female Wistar Rat | Liver | 192.12 ± 53.46 µg/100g | researchgate.net |
| Female Wistar Rat | Kidney | 74.51 ± 12.77 µg/100g | researchgate.net |
Excretion and Elimination Pathways in Preclinical Systems
The elimination of genistein and its metabolites from the body occurs primarily through renal and biliary excretion. researchgate.net In preclinical models, both pathways have been shown to be significant for the clearance of sulfated conjugates like Genistein 7-Sulfate.
Renal Clearance Mechanisms of Sulfated Metabolites
Renal excretion is a critical pathway for the elimination of circulating genistein conjugates. Urinary pharmacokinetic studies show that sulfate conjugates account for approximately 10-25% of the total isoflavones excreted in urine. researchgate.net The apparent terminal half-life for genistein sulfate elimination in urine is approximately 4.5 hours. researchgate.net
The mechanism of renal clearance for anionic molecules like genistein sulfate involves a coordinated system of transporters in the kidney's proximal tubules. The process begins with the uptake of substrates from the blood into the tubule cells across the basolateral membrane, followed by efflux across the apical membrane into the urine.
Basolateral Uptake: This step is mediated by Organic Anion Transporters (OATs). While genistein aglycone has been shown to inhibit OAT1, studies suggest that OAT3 is more significant for the transport of conjugated metabolites. nih.govnii.ac.jp OAT3 is responsible for the uptake of a wide range of organic anions, including other sulfated compounds like estrone (B1671321) sulfate, from the circulation into the renal epithelial cells. doi.orgmdpi.com
Apical Efflux: Once inside the tubule cells, sulfated conjugates are actively transported into the urine. This efflux is primarily handled by members of the ATP-binding cassette (ABC) transporter family. Specifically, the Breast Cancer Resistance Protein (BCRP/ABCG2) is known to transport sulfated conjugates of genistein. nih.gov Multidrug Resistance-Associated Proteins 2 (MRP2/ABCC2) and 4 (MRP4/ABCC4) are also located on the apical membrane and are responsible for the urinary excretion of various glucuronide and sulfate conjugates. nih.govnih.gov
Biliary Excretion and Enterohepatic Recirculation Investigations
Biliary excretion is another major route for the elimination of genistein metabolites. Studies in rats have identified specific sulfated forms of genistein in the bile. Following oral administration of genistein, metabolites found in the bile included genistein 4'-O-sulfate and a diconjugate, genistein 4'-O-sulfate 7-O-beta-D-glucuronide. nih.govjst.go.jp The latter was identified as a major biliary metabolite, accounting for approximately 16% of the administered genistein dose excreted into the bile over 36 hours. nih.govjst.go.jp
The transport of these conjugates from the hepatocytes into the bile is an active process mediated by efflux transporters located on the canalicular membrane of the hepatocyte. Key transporters involved in the biliary excretion of sulfate metabolites include MRP2 and BCRP. nih.govnih.gov Interestingly, one study using MRP2 inhibitors in a mouse model did not find a significant decrease in the excretion of genistein sulfates, suggesting that BCRP may play a more dominant or compensatory role for these specific metabolites. nih.gov
| Parameter | Finding | Route | Reference |
|---|---|---|---|
| Cumulative Urinary Excretion (Metabolites + Genistein) | ~5.7% of dose over 48h | Renal | nih.govjst.go.jp |
| Cumulative Biliary Excretion (as Major Diconjugate) | ~16.0% of dose over 36h | Biliary | nih.govjst.go.jp |
| Extent of Enterohepatic Recirculation | 0.63% (AUCrecipient/AUCdonor) | Biliary/Intestinal | nih.gov |
Mechanistic Investigations of Biological Effects of Genistein 7 Sulfate Sodium Salt
Modulation of Cellular Proliferation and Growth Dynamics in vitro
The impact of Genistein (B1671435) 7-Sulfate on cell proliferation has been investigated, with a focus on how its activity compares to its parent compound, genistein. The data suggests that the sulfated form has significantly reduced biological activity.
Concentration-Dependent Responses in Cell Culture Models
The response of cancer cells to Genistein 7-Sulfate is concentration-dependent, with studies indicating that it is largely inactive except at high concentrations. In the ER+ human breast cancer cell line MCF-7, Genistein 7-Sulfate was shown to increase cell growth only at concentrations of 10 μM and above after both 7 and 14 days of treatment. aacrjournals.org This is in stark contrast to genistein, which stimulated MCF-7 cell growth at much lower concentrations (as low as 10 nM). aacrjournals.org At tested concentrations, Genistein 7-Sulfate did not affect the growth of T47D or MCF-10A cells. nih.gov
Interactive Table: Effect of Genistein and Genistein 7-Sulfate on MCF-7 Cell Growth
| Compound | Concentration | Growth Effect (relative to control) | Reference |
| Genistein | 10 nM | Increased | aacrjournals.org |
| Genistein | 100 nM | Increased | aacrjournals.org |
| Genistein | 1 µM | Increased | aacrjournals.org |
| Genistein 7-Sulfate | < 10 µM | No significant increase | aacrjournals.org |
| Genistein 7-Sulfate | ≥ 10 µM | Increased | aacrjournals.org |
Interaction with Estrogen Receptor Signaling Pathways
The sulfation at the 7-position of genistein significantly alters its ability to interact with and activate estrogen receptor signaling pathways.
Research on Estrogen Agonist and Antagonist Activities
Research has demonstrated that 7-sulfation substantially diminishes the estrogen agonist activity of genistein. In MCF-7 cells, which are ER-positive, Genistein 7-Sulfate was found to reduce the activity of estrogen agonists. nih.gov In a reporter gene assay using a stably transfected estrogen-responsive element (ERE-CAT), Genistein 7-Sulfate only induced reporter gene activity at high concentrations (10 μM and above), and to a much lesser extent than genistein. aacrjournals.org This indicates a significantly weaker estrogenic agonist activity for the sulfated metabolite. aacrjournals.org
Molecular Basis of Estrogen Receptor Binding and Activation/Inhibition
The reduced biological activity of Genistein 7-Sulfate is rooted in its decreased ability to bind to the estrogen receptor (ER). Competition binding assays with [3H]oestradiol have shown that the 7-sulfation of genistein substantially reduces its relative binding affinity for the ER. aacrjournals.org Molecular modeling and docking studies suggest that the orientation of binding within the ligand-binding domain of the ER is a critical factor. The addition of the bulky, negatively charged sulfate (B86663) group at the 7-position likely hinders the optimal positioning of the molecule within the receptor's binding pocket, thereby reducing its ability to activate the receptor. aacrjournals.org
Influence on Key Intracellular Signaling Cascades
Currently, there is a lack of direct scientific evidence detailing the specific influence of Genistein 7-Sulfate Sodium Salt on key intracellular signaling cascades such as the MAPK or PI3K/Akt pathways. Research in this area has predominantly focused on the parent compound, genistein. The general scientific consensus, based on the limited metabolism and activity of Genistein 7-Sulfate in vitro, is that this metabolite is largely inert and any biological effects are likely contingent on its conversion back to genistein. nih.gov Therefore, it is presumed that Genistein 7-Sulfate itself does not directly and significantly modulate these critical signaling pathways.
Investigations into Protein Tyrosine Kinase Inhibition
Genistein, the parent compound of this compound, is recognized as a specific inhibitor of protein tyrosine kinases. nih.govnih.gov This inhibitory action is a cornerstone of its biological activity. Research has demonstrated that genistein can suppress protein tyrosine phosphorylation induced by various agents. nih.gov For instance, it has been shown to inhibit the activity of tyrosine kinases such as EGFR, PDGFR, insulin (B600854) receptor, Abl, Fgr, Itk, Fyn, and Src. cabidigitallibrary.org This broad-spectrum inhibition of tyrosine kinases suggests a fundamental mechanism through which genistein and its metabolites may exert their effects on cellular signaling. cabidigitallibrary.org Furthermore, studies have indicated that genistein is an inhibitor of mammalian DNA topoisomerase II, a function that could be linked to shared structural sequences at the ATP binding site with protein tyrosine kinases. nih.gov
Modulation of G2/M Cell Cycle Arrest in Cell Models
A significant body of research has focused on the effect of genistein on cell cycle progression, with a notable finding being the induction of G2/M phase arrest in various cancer cell models. nih.govnih.govresearchgate.net Flow-cytometric analysis has consistently shown that genistein can cause an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This effect has been observed in human gastric cancer cells and human colon cancer cells. nih.govnih.gov The arrest at the G2/M checkpoint is often associated with the modulation of key regulatory proteins. For example, in human colon cancer cells, genistein-induced G2/M arrest is accompanied by the activation of the ATM/p53 pathway and its downstream targets, p21waf1/cip1 and GADD45α, along with the downregulation of cdc2 and cdc25A. nih.gov
Research on NF-κB Pathway Modulation
The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival, has been identified as a target of genistein. nih.govresearchgate.net Studies have shown that genistein can suppress the activation of NF-κB induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is achieved, at least in part, by blocking the phosphorylation of key components in the NF-κB signaling cascade, including IκB kinase (IKK) and the p65 subunit of NF-κB. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, genistein inhibits the nuclear translocation and transcriptional activity of NF-κB. nih.gov This modulation of the NF-κB pathway is a key mechanism underlying the anti-inflammatory and pro-apoptotic effects of genistein observed in preclinical models. nih.govresearchgate.net
Studies on JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK Pathways
Genistein has been shown to modulate several other critical signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways. nih.govnih.gov It can inhibit the phosphorylation of JAK1/2 and Akt, which in turn prevents the activation of their downstream targets like STAT3 and MDM2. nih.gov The inhibition of the PI3K/Akt pathway is a recurring theme in genistein research, with studies demonstrating its ability to suppress Akt phosphorylation. nih.govscilit.com This action has downstream consequences, including the modulation of NF-κB signaling. nih.gov Furthermore, genistein can influence the MAPK/ERK pathway by stabilizing the activation and phosphorylation of MAPK through modulation of the RAS/RAF signaling pathway. nih.gov The interplay between these pathways is complex, and genistein's ability to target multiple nodes highlights its pleiotropic effects on cell signaling. nih.govnih.gov
Impact on Apoptotic Processes in Preclinical Cellular Models
Research on Caspase Activation and Bcl-2/Bax Modulation
Genistein has been demonstrated to induce apoptosis in various preclinical cellular models through the modulation of key apoptotic regulators. nih.govnih.gov A critical aspect of this is its ability to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Specifically, research has shown that genistein treatment can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in a significantly higher Bax:Bcl-2 ratio. nih.gov This shift in the Bax:Bcl-2 ratio is a key event that triggers the mitochondrial pathway of apoptosis. nih.gov
The activation of caspases, a family of proteases that execute the apoptotic program, is another hallmark of genistein-induced cell death. nih.govnih.gov Studies have documented the activation of initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases, including caspase-3 and caspase-7, following genistein treatment. nih.gov The activation of caspase-8 suggests the involvement of the extrinsic or death receptor-mediated apoptotic pathway, while the activation of caspase-9 points to the intrinsic or mitochondrial pathway. nih.gov
Table 1: Effects of Genistein on Apoptotic Markers in Preclinical Models
| Cell Line | Treatment | Effect on Bcl-2 Family | Effect on Caspases | Reference |
| SK-N-DZ (Neuroblastoma) | Genistein | ↓ Bcl-2, ↑ Bax, ↑ Bax:Bcl-2 ratio | ↑ Caspase-8, -9, -7, -3 activation | nih.gov |
Angiogenesis Modulation Research in Preclinical Contexts
Genistein has been investigated for its potential to modulate angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Preclinical studies in murine models have shown that genistein can inhibit angiogenesis. nih.gov This anti-angiogenic effect is associated with the downregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov Research has demonstrated that genistein administration can significantly decrease the expression of both VEGF and HIF-1α in a dose-dependent manner. nih.gov By targeting these critical regulators, genistein can impede the signaling cascade that drives new blood vessel formation.
Table 2: Impact of Genistein on Angiogenesis-Related Factors in a Murine Model
| Factor | Effect of Genistein Treatment | Reference |
| VEGF | Significantly decreased expression | nih.gov |
| HIF-1α | Significantly decreased expression | nih.gov |
Inhibition of Pseudo-Microvessel Outgrowth in in vitro and in ovo Models
Currently, there is a lack of specific published research investigating the direct effects of this compound on the inhibition of pseudo-microvessel outgrowth in either in vitro (such as endothelial cell tube formation assays) or in ovo (such as the chick chorioallantoic membrane, or CAM, assay) models.
The parent compound, genistein, has been shown to inhibit angiogenesis through various mechanisms, including the downregulation of vascular endothelial growth factor (VEGF) and the inhibition of matrix metalloproteinases (MMPs). nih.govmdpi.com However, the biological activity of genistein's metabolites, including its sulfated forms, can differ significantly from the aglycone. One study has suggested that sulfation of genistein may lead to a decrease in some of its biological activities. Further research is required to specifically determine if this compound retains, loses, or has altered anti-angiogenic properties compared to genistein.
Effects on Tumoral Invasion and Metastasis in Preclinical Models
It is known that genistein is metabolized into various conjugates, including glucuronides and sulfates, after ingestion. aacrjournals.org While it is hypothesized that these conjugates could be hydrolyzed back to the active aglycone form in specific tissues, direct evidence of the anti-invasive and anti-metastatic effects of this compound itself is lacking.
Modulation of Matrix-Lysis Enzymes and Epithelial-Mesenchymal Transition (EMT)
There is a significant gap in the scientific literature regarding the specific modulatory effects of this compound on matrix-lysis enzymes, such as matrix metalloproteinases (MMPs), and the process of epithelial-mesenchymal transition (EMT).
Studies on the parent compound, genistein, have demonstrated its ability to inhibit the expression and activity of certain MMPs, which are crucial for the degradation of the extracellular matrix during tumor invasion. nih.govnih.govnih.gov Furthermore, genistein has been shown to modulate EMT markers, for instance by up-regulating E-cadherin expression, which is a key epithelial marker often lost during the transition to a mesenchymal phenotype. researchgate.netnih.govresearchgate.net
However, a study investigating the metabolism and effects of genistein and its phase II conjugates in breast cancer cell lines found that Genistein 7-sulfate (G-7-S) was not metabolized by the tested cell lines and exhibited no effect on their growth. nih.gov This suggests that the biological activity of the sulfated form may be distinct from the parent compound. Another source indicates that this compound can reduce the activity of estrogen agonists in MCF-7 cells and may promote the growth of these cells at higher concentrations. medchemexpress.com These findings highlight the necessity for direct investigation into the effects of this compound on matrix-lysis enzymes and EMT markers to understand its specific role.
Enzymatic and Efflux Transporter Interactions
Impact on Phase II Drug Metabolizing Enzymes
Phase II enzymes play a dual role in the context of genistein (B1671435), both in its metabolism to conjugated forms like Genistein 7-Sulfate and as potential targets of inhibition or induction by genistein and its metabolites.
There is currently a lack of direct scientific evidence from preclinical models detailing the specific effects—either inhibitory or inductive—of Genistein 7-Sulfate Sodium Salt on the activity of UDP-Glucuronosyltransferase (UGT) enzymes. Research has primarily focused on the metabolism of the parent compound, genistein, rather than the downstream effects of its sulfated metabolites.
Studies using human liver microsomes have established that genistein itself is a substrate for several UGT isoforms. Notably, UGT1A1 and UGT1A9 have been identified as major contributors to the glucuronidation of genistein in the human liver. nih.gov Other isoforms, including the intestinal UGT1A8 and UGT1A10, as well as UGT1A6, also demonstrate the capacity to metabolize genistein. nih.gov The formation of mixed conjugates, such as genistein-7-glucuronide-4'-sulfate, has been detected in human plasma, indicating a complex interplay between sulfation and glucuronidation pathways. nih.gov However, how the presence of Genistein 7-Sulfate influences the subsequent activity of UGT enzymes on other substrates remains to be elucidated.
The interaction between genistein's metabolic pathway and sulfotransferases (SULTs) is complex, with the parent compound exhibiting dual roles as both a substrate and a modulator of enzyme activity. Genistein is readily sulfated in the body. In vitro studies have shown that SULT1A1 is the primary enzyme responsible for the 7-preferential sulfation of genistein in the human liver, while SULT1E1 is important for its disulfation. nih.gov
While direct studies on the effect of Genistein 7-Sulfate on SULT activity are not available, research on the parent compound, genistein, reveals conflicting interactions:
Inhibition: Genistein has been identified as a potent competitive inhibitor of human liver phenol (B47542) SULTs, with reported IC50 values around 0.1 µM. nih.gov It is a particularly strong inhibitor of SULT1A1, while its inhibitory effect on SULT2A1 is significantly weaker. nih.govresearchgate.net The isoflavones genistein and equol (B1671563) are also potent mixed inhibitors of hepatic estrogen SULT (SULT1E1). nih.gov
Induction: In contrast, other preclinical studies using human cell lines have shown that genistein can act as a xenobiotic inducer of SULTs. In both transformed human liver cells (HepG2) and colon carcinoma cells (Caco-2), treatment with genistein resulted in a significant, dose-dependent induction of both protein and mRNA expression for SULT1A1 and SULT2A1. frontiersin.orgmedchemexpress.com
This paradoxical behavior—inhibition in some assays and induction in others—highlights the complexity of genistein's interaction with SULT enzymes. The specific action of its primary metabolite, Genistein 7-Sulfate, on SULT activity has not yet been characterized.
| Compound | Cell Line | Effect on SULTs | Finding |
| Genistein | HepG2 (Liver) | Induction | Significantly induced protein and mRNA expression of SULT1A1 and SULT2A1. frontiersin.orgmedchemexpress.com |
| Genistein | Caco-2 (Colon) | Induction | Significantly induced protein and mRNA expression of SULT1A1 and SULT2A1. frontiersin.orgmedchemexpress.com |
| Genistein | Human Liver Cytosol | Inhibition | Potent competitive inhibitor of phenol SULTs, particularly SULT1A1. nih.gov |
Modulation of Efflux Transporter Activity
Efflux transporters are critical for cellular protection and influence the pharmacokinetics of many compounds. The interaction of genistein and its metabolites with these transporters can affect their intracellular concentration and, consequently, their biological activity.
Direct research into the effects of this compound on the expression and function of P-glycoprotein (P-gp, also known as MDR1) is not currently available. However, studies on the parent compound, genistein, have demonstrated a clear interaction.
In preclinical models, genistein has been shown to inhibit the function of P-gp. In P-gp-expressing multidrug-resistant cells, genistein inhibited the efflux of known P-gp substrates like rhodamine 123 and daunorubicin, thereby increasing their intracellular accumulation. nih.gov Further molecular studies confirmed that genistein interacts with P-gp and can decrease photoaffinity labeling by P-gp substrates. nih.gov This inhibitory effect on P-gp's efflux function suggests that co-administration of genistein could alter the pharmacokinetics of drugs that are P-gp substrates. nih.govnih.gov Whether the sulfated metabolite retains, loses, or modifies this inhibitory activity is unknown.
The interaction of Genistein 7-Sulfate with Multidrug Resistance-associated Proteins (MRPs) has not been fully characterized. Preclinical evidence regarding related genistein conjugates is varied. For instance, genistein's glucuronide conjugate, genistin, has been identified as a substrate for MRP2, with its efflux from Caco-2 cells being significantly reduced by the MRP inhibitor MK-571. solvobiotech.com
Conversely, one mouse perfusion study suggested that genistein sulfates may not be effective substrates for MRP2. nih.gov The parent compound, genistein, was once proposed as a tool to distinguish between MRP- and P-gp-mediated resistance, but subsequent research found that it inhibits both transporters. nih.gov Given that MRP2 is known to transport sulfated conjugates, including sulfated bile salts and estrone-3-sulfate, a potential interaction with Genistein 7-Sulfate is plausible but remains to be experimentally confirmed. solvobiotech.com
| Compound/Metabolite | Transporter | Interaction Type | Cell/Animal Model |
| Genistein | P-glycoprotein (P-gp) | Inhibition of efflux function. nih.govnih.gov | P-gp-expressing cell lines. nih.gov |
| Genistein-7-glucoside (Genistin) | MRP2 | Substrate for efflux. solvobiotech.com | Caco-2 cells. solvobiotech.com |
| Genistein Sulfates | MRP2 | Suggested not to be a good substrate. nih.gov | Mouse perfusion model. nih.gov |
Mechanisms of Deconjugation in Target Tissues and Cells
Circulating sulfated metabolites like Genistein 7-Sulfate are not necessarily inactive. They can act as a reservoir from which the biologically active aglycone, genistein, can be released in target tissues through the action of sulfatase enzymes. nih.gov This deconjugation is a critical step for local bioactivation.
The enzyme steroid sulfatase (STS) is widely expressed in the human body and is responsible for hydrolyzing steroid sulfates such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS) into their unconjugated, active forms. nih.govfrontiersin.org STS activity is particularly relevant in hormone-dependent tissues and cancers, such as breast cancer. frontiersin.orgnih.gov Studies have shown that breast cancer cells (e.g., MCF-7) expressing STS can hydrolyze estrogen sulfates to support tumor growth. nih.gov
Given that STS hydrolyzes aryl steroid sulfates, it is the primary candidate enzyme for the deconjugation of Genistein 7-Sulfate back to genistein within target cells. Higher STS activity has been noted in cancerous tissues compared to normal tissues, suggesting a potential mechanism for the localized accumulation of active genistein in tumors, even when plasma levels of the aglycone are low. frontiersin.org This local reactivation pathway underscores the importance of considering the metabolic interplay between conjugation in the liver and gut and deconjugation in peripheral target tissues. nih.govnih.gov
Advanced Analytical Methodologies in Research of Genistein 7 Sulfate Sodium Salt
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the analysis of genistein (B1671435) 7-sulfate and other isoflavone (B191592) metabolites. uab.edu This powerful technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. uab.edu
Quantification in Complex Biological Matrices
The accurate measurement of genistein 7-sulfate in complex biological samples like serum, urine, and tissue homogenates from preclinical models is crucial for pharmacokinetic and metabolic studies. nih.govnih.gov HPLC-MS/MS, particularly with electrospray ionization (ESI) in negative ion mode, has proven to be a highly effective method for this purpose. nih.govmdpi.com This approach offers high sensitivity and specificity, allowing for the detection and quantification of low concentrations of the analyte. uab.edunih.gov
Researchers have developed and validated robust UPLC-MS/MS methods to simultaneously quantify genistein and its various phase II metabolites, including genistein 7-sulfate, in small volumes of biological fluids like mouse blood. nih.gov These methods are characterized by wide linear ranges and low limits of quantification (LLOQ), making them suitable for detailed bioavailability studies. nih.gov For instance, a validated method demonstrated a linear response range for genistein 7-sulfate from 1.56 to 3,200 nM with an LLOQ of 0.78 nM in mouse blood. nih.gov The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection by monitoring specific precursor-to-product ion transitions. nih.govrsc.org For genistein 7-sulfate, a common transition monitored is m/z 349 → m/z 269. nih.gov
Table 1: HPLC-MS/MS Parameters for Genistein 7-Sulfate Quantification
| Parameter | Value | Reference |
| Ionization Mode | Negative Ion Electrospray (ESI-) | nih.govmdpi.com |
| MRM Transition | m/z 349 → m/z 269 | nih.gov |
| Linear Range (Mouse Blood) | 1.56–3,200 nM | nih.gov |
| LLOQ (Mouse Blood) | 0.78 nM | nih.gov |
Development and Validation of Automated Methods for High-Throughput Preclinical Studies
To accommodate the large number of samples generated in preclinical research, the development of automated and high-throughput analytical methods is essential. nih.gov Simplified sample preparation protocols, such as those that avoid lengthy enzymatic hydrolysis or solid-phase extraction steps, significantly reduce analysis time. mdpi.com For example, a non-enzymatic extraction method has been developed that reduces sample processing time from two days to a single day. mdpi.com These rapid methods, combined with the speed of UPLC-MS/MS analysis, are well-suited for large-scale studies. mdpi.com The validation of these methods ensures their accuracy, precision, and reliability, adhering to guidelines set by regulatory bodies. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural identification of genistein metabolites. While MS/MS provides information on mass and fragmentation, NMR offers detailed insights into the molecular structure, including the precise location of sulfate (B86663) or glucuronide conjugation. This is critical for distinguishing between isomers, such as genistein-7-sulfate and genistein-4'-sulfate. Two-dimensional (2D) NMR techniques, like Diffusion Ordered Spectroscopy (DOSY), can further aid in the qualitative analysis of complex mixtures, providing a "fingerprint" of all components present in a sample. researchgate.net
Targeted Metabolomics Approaches in Isoflavone Metabolism Research
Targeted metabolomics focuses on the measurement of a specific group of known metabolites, in this case, isoflavones and their derivatives. This approach, often employing HPLC-MS/MS, allows for a comprehensive understanding of the metabolic pathways of compounds like genistein. By simultaneously quantifying a panel of related metabolites, researchers can investigate the inter-individual variations in isoflavone metabolism, leading to the identification of different "metabotypes." nih.gov For example, studies have revealed that after ingestion of soy products, genistein is extensively metabolized, with genistein-7-glucuronide-4'-sulfate and genistein-4',7-diglucuronide being major metabolites found in plasma. nih.gov This detailed metabolic profiling is essential for linking dietary intake of isoflavones to their biological effects. nih.gov
Radio-tracer Studies for Investigating Metabolism and Disposition in Preclinical Models
Radio-tracer studies offer a highly sensitive method to trace the metabolic fate and disposition of genistein in preclinical models. In these studies, genistein is labeled with a radioactive isotope, such as Technetium-99m (99mTc) or Carbon-14 (14C). nih.gov The labeled compound is then administered to the animal, and its distribution and excretion can be monitored by detecting the radioactivity in various tissues and fluids. nih.govnih.gov This technique provides valuable information on tissue uptake, plasma protein binding, and the routes and rates of elimination of genistein and its metabolites. nih.gov For instance, a study using [99mTc]Tc-genistein showed high plasma protein binding, suggesting that the complex can act as a reservoir for the slow release of genistein. nih.gov Such studies are crucial for understanding the in vivo behavior of the compound. nih.gov
Research Models and Experimental Approaches
In vitro Cell Culture Systems
Breast Cancer Cell Lines (e.g., MCF-7, T47D, MCF-10A) for Growth and Metabolism Studies
The human breast cancer cell lines MCF-7 and T47D, which are estrogen receptor-positive (ER+), and the non-tumorigenic breast epithelial cell line MCF-10A, are crucial tools for studying the effects of compounds like genistein (B1671435) and its metabolites on breast cancer. researchgate.netkarmanos.org
Genistein 7-sulfate has been shown to influence the growth of MCF-7 cells. medchemexpress.commedchemexpress.com At concentrations of 10 μM and higher, it can promote the proliferation of these cells. medchemexpress.commedchemexpress.com This is in contrast to its parent compound, genistein, which often exhibits a biphasic effect: stimulating growth at low concentrations and inhibiting it at higher concentrations. nih.govmdpi.com For instance, genistein has been observed to inhibit MCF-7 cell growth in a dose-dependent manner, with significant antiproliferative activity at concentrations of 50 μM and above. nih.gov Studies on the parent compound, genistein, have also shown that it can induce apoptosis in both MCF-7 and T47D cells at concentrations above 20 x 10⁻⁶ mol/L, in a manner dependent on both dose and time. nih.gov
Furthermore, genistein 7-sulfate can modulate the activity of estrogen agonists in MCF-7 cells. medchemexpress.commedchemexpress.com This interaction is significant as MCF-7 cells are a well-established model for studying hormone-responsive breast cancer. karmanos.org The metabolism of genistein and its conjugates is a key area of investigation, with research suggesting that the local metabolic conversion of these compounds within breast tissue could influence their ultimate biological effects.
Table 1: Effects of Genistein and Genistein 7-Sulfate on Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Genistein 7-Sulfate | MCF-7 | ≥ 10 μM | Promotes growth | medchemexpress.commedchemexpress.com |
| Genistein | MCF-7, T47D | > 20 x 10⁻⁶ mol/L | Induces apoptosis | nih.gov |
| Genistein | MCF-7 | 50-200 μM | Inhibits proliferation | nih.gov |
| Genistein 7-Sulfate | MCF-7 | Not specified | Reduces activity of estrogen agonists | medchemexpress.commedchemexpress.com |
Hepatic Cell Models for Lipid Metabolism Research
Hepatic cell models, such as primary human hepatocytes and the HepG2 cell line, are instrumental in understanding how various compounds affect liver function, particularly lipid metabolism. nih.govnih.govresearchgate.net Research in this area is pertinent to conditions like non-alcoholic fatty liver disease (NAFLD). nih.govnih.govresearchgate.net
While direct studies on genistein 7-sulfate in these models are limited, research on its parent compound, genistein, provides valuable insights. In primary human hepatocytes, genistein has been shown to suppress the activation of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in de novo lipogenesis, particularly in steatotic (fatty) hepatocytes. nih.govnih.govresearchgate.net However, its effects on PPARα, a regulator of fatty acid degradation, were diminished in the presence of high lipid levels. nih.govnih.govresearchgate.net
In HepG2 cells, genistein at a concentration of 25 μM has been found to significantly reduce triglyceride levels. mdpi.com It achieves this by downregulating genes and proteins involved in lipogenesis (SREBP-1c, FASN, SCD1) and upregulating those involved in fatty acid β-oxidation (CPT-1α, PPARα). mdpi.com These effects appear to be mediated through the estrogen receptor β (ERβ) and the subsequent modulation of the Akt/mTOR signaling pathway. mdpi.com Furthermore, studies in HepG2 cells and mouse embryonic fibroblasts suggest that genistein can influence the expression of genes related to lipid metabolism through the liver X receptor (LXR). researchgate.net
Caco-2 Cell Monolayers for Intestinal Transport and Permeability Studies
The Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, is a widely accepted in vitro model for studying the absorption and permeability of orally administered compounds. nih.govnih.gov
Studies using Caco-2 cell monolayers have demonstrated that the parent compound, genistein, is rapidly absorbed. nih.gov In contrast, its glucoside form, genistin, is not readily absorbed and appears to be a substrate for efflux transporters like MRP2, which actively pump it back into the intestinal lumen. nih.gov While specific data on the transport of genistein 7-sulfate across Caco-2 monolayers is not extensively detailed in the provided results, the behavior of other genistein conjugates suggests that sulfation likely influences its transport and permeability characteristics. The metabolism of genistein within the gut is extensive, with sulfate (B86663) conjugates being among the metabolites found. scienceopen.com
In vivo Animal Models in Preclinical Pharmacology
Mouse Models for Bioavailability and Metabolic Fate Investigations
Mouse models are frequently used to investigate the bioavailability, distribution, and metabolism of isoflavones and their metabolites. nih.govnih.govresearchgate.netnih.govnih.gov Following oral administration of genistein to mice, it is extensively converted to glucuronide and sulfate conjugates. nih.gov The absolute bioavailability of the free, unconjugated genistein is relatively low, often around 23.4%, while the bioavailability of total genistein (including metabolites) can be much higher, indicating good absorption followed by extensive metabolism. nih.gov
In studies with FVB mice, over 80% of genistein was converted to glucuronides and sulfates after both oral and intravenous administration. nih.gov The plasma levels of free genistein are typically much lower than those of its conjugated metabolites. nih.gov Research in C57BL/6 mice has also shown that genistein supplementation can prevent diet-induced colon cancer, suggesting that its metabolites may have protective effects in vivo. nih.gov Furthermore, in gonadectomized mice, genistein treatment has been shown to mitigate diet-induced obesity and metabolic dysfunction-associated steatotic liver disease (MASLD), with some effects being sex-specific. nih.gov
Table 2: Bioavailability of Genistein in Rodent Models This table is interactive. You can sort and filter the data.
| Animal Model | Administration Route | Compound Form | Absolute Bioavailability | Reference |
|---|---|---|---|---|
| FVB Mice | Oral | Genistein Aglycone | 23.4% | nih.gov |
| Balb/c Mice | Oral (Soy Protein Isolate) | Genistein Aglycone | <15% | nih.gov |
| Balb/c Mice | Oral (Soy Protein Isolate) | Total Genistein | ~90% | nih.gov |
| Wistar Rats | Oral | Free Genistein | 6.8% | nih.gov |
| Wistar Rats | Oral | Total Genistein | >55% | nih.gov |
Rat Models for Pharmacokinetic and Metabolic Studies
Rat models have been instrumental in elucidating the pharmacokinetic profile of genistein and its metabolites. scienceopen.comnih.govnih.govnih.govnih.gov In Wistar rats, the absolute bioavailability of free genistein after oral administration was found to be 6.8%, while the total bioavailability, including metabolites, exceeded 55%. nih.gov This again highlights the extensive first-pass metabolism that genistein undergoes.
The plasma concentration profile of genistein often shows a short time to maximum concentration (Tmax), indicating rapid absorption, and a longer terminal half-life for total genistein compared to intravenous administration, which suggests significant enterohepatic recycling. nih.gov Physiologically-based pharmacokinetic (PBPK) models have been developed for genistein in rats to better understand its complex disposition, including its binding to plasma proteins and enterohepatic circulation. nih.gov These models are crucial for extrapolating findings from rats to humans. After administration, genistein 7-glucuronide-4'-sulfate and genistein 4',7-diglucuronide are predominant metabolites found in rat plasma. scienceopen.com
Xenograft Models for Antitumor Efficacy Evaluation
There is currently no direct evidence from preclinical studies utilizing xenograft models to specifically assess the antitumor efficacy of Genistein 7-Sulfate Sodium Salt. Research in this area has consistently focused on the parent isoflavone (B191592), genistein. Studies have explored genistein's effects on various cancer cell lines, including breast and colon cancer, when grown as xenografts in immunocompromised mice. psu.edumedchemexpress.comnih.gov These investigations have evaluated parameters such as tumor growth inhibition and the modulation of cancer-related signaling pathways. medchemexpress.comnih.gov However, the specific activity of this compound as a standalone agent in these models has not been reported.
Structure Activity Relationship Sar Studies of Genistein 7 Sulfate Sodium Salt and Analogs
Impact of Sulfation on Biological Activities Compared to Parent Genistein (B1671435)
Sulfation at the 7-position of the genistein molecule, resulting in Genistein 7-Sulfate, has a profound impact on its biological activities when compared to the parent compound, genistein. This metabolic modification, which occurs in the gut and liver, generally leads to a significant attenuation of the biological effects observed with genistein. Current time information in Bangalore, IN.nih.gov
Antioxidant and Anti-inflammatory Properties:
Research has consistently demonstrated that the antioxidant and anti-inflammatory properties of genistein are diminished upon sulfation. Current time information in Bangalore, IN. Genistein itself is considered a weak antioxidant compared to other flavonoids like quercetin, and its sulfated metabolites are even less effective. Current time information in Bangalore, IN. The sulfation of genistein, which involves the loss of a hydroxyl group, is believed to be the primary reason for this decreased antioxidant activity. Current time information in Bangalore, IN.
Studies have shown that genistein-4'-sulfate is less potent than genistein in inhibiting collagen-induced platelet aggregation and nitric oxide (NO) production by macrophages. Current time information in Bangalore, IN. The di-sulfated form, genistein-4',7-disulfate, is even less potent. Current time information in Bangalore, IN. Furthermore, the secretion of monocyte chemoattractant protein 1 (MCP-1), intercellular adhesion molecule 1 (ICAM-1), and vascular cell adhesion molecule 1 (VCAM-1) by human endothelial cells is also less inhibited by the sulfated forms of genistein. Current time information in Bangalore, IN. These findings suggest that sulfation negatively impacts the compound's ability to modulate inflammatory and cell adhesion processes. Current time information in Bangalore, IN. In rat intestinal epithelial (IEC-6) cells stimulated with TNF-α, genistein showed anti-inflammatory potential by inactivating the NF-κB pathway, an effect that was diminished with heat treatment. nih.gov
Estrogenic Activity:
The estrogenic activity of genistein is also significantly altered by sulfation. Genistein exerts estrogen-like effects due to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs). nih.gov The hydroxyl groups at the 4' and 7 positions are crucial for this interaction. jst.go.jp
Sulfation at the 7-position, as in Genistein 7-Sulfate, has been shown to reduce the compound's ability to activate estrogen-responsive genes. jst.go.jp For instance, in MCF-7 human breast cancer cells, genistein-7-sulfate only induced an increase in chloramphenicol (B1208) acetyltransferase (CAT) activity, a marker for estrogenic response, at high concentrations (10⁻⁵ M and above). jst.go.jp In contrast, genistein-4'-sulfate showed a significantly greater ability to induce CAT activity, although still less than the parent genistein. jst.go.jp This suggests that the position of sulfation is a critical determinant of the remaining estrogenic activity. Furthermore, Genistein 7-Sulfate can reduce the activity of estrogen agonists in MCF-7 cells, though it may promote cell growth at concentrations of 10 μM and above. medchemexpress.comnih.gov
| Biological Activity | Genistein | Genistein 7-Sulfate | Key Findings | References |
|---|---|---|---|---|
| Antioxidant Activity | Weak | Significantly Weaker | Sulfation and the associated loss of a hydroxyl group decrease antioxidant potential. | Current time information in Bangalore, IN. |
| Anti-inflammatory Activity (e.g., inhibition of NO production, MCP-1 secretion) | Active | Significantly Less Active | Sulfation reduces the ability to inhibit inflammatory markers and cell adhesion molecules. | Current time information in Bangalore, IN. |
| Estrogenic Activity (ERE-CAT assay in MCF-7 cells) | Active | Weakly Active (only at high concentrations) | Sulfation at the 7-position markedly diminishes estrogenic response compared to the parent compound. | jst.go.jp |
Research on Synthetic Derivatives and Modified Conjugates
While research on synthetic derivatives starting directly from Genistein 7-Sulfate Sodium Salt is limited, extensive studies on the synthesis of genistein analogs and conjugates provide valuable insights into how modifications to the core structure could influence biological activity. medchemexpress.comijpsm.com The primary goals of synthesizing these derivatives are often to improve efficacy, selectivity, and bioavailability. medchemexpress.comijpsm.com
Much of the synthetic effort has focused on modifying the hydroxyl groups of genistein, which would be analogous to exploring derivatives of its sulfated forms. For instance, 7-O-modified derivatives of genistein have been synthesized and investigated for their pharmacological properties. nih.gov These modifications can include alkylation, acylation, and glycosylation. frontierspartnerships.org
One area of investigation has been the creation of genistein derivatives that act as nitric oxide (NO) donors. frontierspartnerships.org For example, 7-[(4-nitroxy)butyroyl]-genistein and 7-[(4-nitrooxymethyl)-(α-methyl)phenylpropanoyl]-genistein were synthesized and showed the ability to relax rat aortic strips, indicating their potential as NO-releasing drugs with possible applications in vascular diseases. frontierspartnerships.org
Furthermore, the development of genistein glycosides has been a significant area of research. frontierspartnerships.org Some of these glycosides, with the sugar moiety attached at the C7-OH position, have demonstrated inhibitory effects on the proliferation of various cell lines. frontierspartnerships.org The antiosteoporotic properties of genistein have also been a focus, with the synthesis of derivatives where the C-7 or C-4' hydroxyl groups are substituted with various chemical groups. nih.gov
The synthesis of di-O-sulfates of various phytoestrogenic isoflavonoids, including genistein, has also been reported, with these compounds being investigated as potential inhibitors of steroid sulfatase enzymes. nih.gov
| Derivative/Modification | Starting Compound (Typically) | Potential Biological Application | Key Findings | References |
|---|---|---|---|---|
| 7-O-Modified Derivatives (e.g., alkylation, acylation) | Genistein | Varied (e.g., anticancer, antimicrobial) | Modifications at the 7-position can alter biological activity, with some derivatives showing enhanced effects. | nih.govfrontierspartnerships.org |
| NO-Donating Derivatives | Genistein | Vascular Diseases | Derivatives with NO-donating moieties at the 7-position can induce vasorelaxation. | frontierspartnerships.org |
| Genistein Glycosides | Genistein | Anticancer | Glycosylation at the 7-OH position can lead to compounds with antiproliferative activity. | frontierspartnerships.org |
| Di-O-Sulfates | Genistein | Steroid Sulfatase Inhibition | Fully sulfated derivatives are explored for their potential to inhibit key enzymes in steroid metabolism. | nih.gov |
Importance of Hydroxyl Groups and Substitutions on Biological Efficacy
The hydroxyl groups on the genistein molecule are paramount for its biological efficacy. Their number, position, and availability for hydrogen bonding directly influence the compound's interaction with various biological targets, including enzymes and receptors. frontierspartnerships.orgnih.gov
The hydroxyl groups at positions 4' and 7 are particularly important for the estrogenic activity of genistein, as they mimic the phenolic hydroxyls of 17β-estradiol and form crucial hydrogen bonds within the ligand-binding domain of estrogen receptors. jst.go.jp The sulfation of the 7-hydroxyl group in Genistein 7-Sulfate masks this functional group, thereby significantly reducing its affinity for estrogen receptors and its subsequent estrogenic effects. jst.go.jp
Similarly, the antioxidant activity of genistein is attributed to its ability to donate hydrogen atoms from its hydroxyl groups to scavenge free radicals. The loss of a hydroxyl group through sulfation, as seen in Genistein 7-Sulfate, diminishes this capacity. Current time information in Bangalore, IN.
Studies on synthetic derivatives have further underscored the importance of the hydroxyl groups. For example, research on genistein analogues has shown that the C-5 and C-7 hydroxyl groups are crucial for cytotoxic and anti-proliferative activity in cancer cell lines. frontierspartnerships.org The absence of these hydroxyl groups can lead to a significant decrease in potency. frontierspartnerships.org
Substitutions at other positions on the genistein scaffold can also modulate biological activity. For instance, the introduction of a bulky side chain can transform an estrogen receptor agonist into an antagonist. nih.gov Furthermore, bioisosteric replacement of the 4'-hydroxyphenyl moiety with other groups, such as 1-alkyl-1H-pyrazol-4-yl and pyridine-3-yl, has been explored to generate genistein analogues with potentially improved anticancer properties. frontierspartnerships.org
| Structural Feature | Impact on Biological Efficacy | Example | References |
|---|---|---|---|
| 4' and 7-Hydroxyl Groups | Essential for estrogenic activity through hydrogen bonding with estrogen receptors. | Sulfation at the 7-position in Genistein 7-Sulfate reduces estrogenic activity. | jst.go.jp |
| Hydroxyl Groups (General) | Crucial for antioxidant activity by acting as hydrogen donors to scavenge free radicals. | Loss of a hydroxyl group upon sulfation diminishes antioxidant capacity. | Current time information in Bangalore, IN. |
| 5 and 7-Hydroxyl Groups | Important for cytotoxic and anti-proliferative effects in cancer cells. | Analogues lacking these hydroxyl groups show reduced potency. | frontierspartnerships.org |
| Substitutions on the B-ring | Can serve as bioisosteres to modulate activity and potentially improve pharmacokinetic properties. | Replacement of the 4'-hydroxyphenyl group with pyrazole (B372694) or pyridine (B92270) moieties. | frontierspartnerships.org |
Future Directions in Genistein 7 Sulfate Sodium Salt Research
Elucidating the Full Spectrum of Biological Activities of the Conjugate Itself
The primary challenge in isoflavone (B191592) research is to move beyond the parent compound and characterize its metabolites. While genistein's biological effects are widely studied, the activities of Genistein (B1671435) 7-Sulfate are only beginning to be understood. nih.gov Initial research in MCF-7 human breast cancer cells has shown that Genistein 7-Sulfate can modulate the activity of estrogen agonists and, at concentrations of 10 μM and higher, may promote the growth of these cells. medchemexpress.com
Future research must expand beyond this initial finding to explore a wider range of potential biological effects. Given that the parent compound, genistein, exhibits antioxidant, anti-inflammatory, and neuroprotective properties, a key research question is whether the 7-sulfate conjugate retains, modifies, or lacks these activities. nih.govnih.gov Investigations should be designed to determine if Genistein 7-Sulfate can directly interact with cellular receptors and signaling pathways or if its effects are solely dependent on its conversion back to free genistein.
Table 1: Potential Areas of Biological Investigation for Genistein 7-Sulfate
| Research Area | Rationale | Key Research Questions |
| Hormone Receptor Modulation | The conjugate demonstrates effects in estrogen-sensitive MCF-7 cells. medchemexpress.com | Does it bind directly to estrogen receptors (ERα/ERβ)? Does it modulate other hormone receptor pathways? |
| Anti-inflammatory Activity | The parent compound, genistein, is known to have anti-inflammatory effects. nih.gov | Can the sulfate (B86663) conjugate inhibit key inflammatory mediators like NF-κB or pro-inflammatory cytokines? |
| Antioxidant Capacity | Genistein possesses antioxidant properties. nih.gov | Does sulfation at the 7-position alter the molecule's ability to scavenge reactive oxygen species (ROS)? |
| Neuroprotection | Genistein has shown potential in models of memory impairment. nih.gov | Can Genistein 7-Sulfate cross the blood-brain barrier and exert protective effects against neuronal damage? |
Advanced Preclinical Pharmacological Investigations
To build upon initial in vitro findings, advanced preclinical studies using animal models are essential. Such investigations are necessary to understand the pharmacokinetics and pharmacological effects of Genistein 7-Sulfate Sodium Salt within a complex biological system. These studies can help determine whether the conjugate acts as a circulating reservoir for the parent genistein, being de-sulfated in specific target tissues, or if it exerts direct effects in its conjugated form.
Future preclinical models should be selected based on the known therapeutic potential of genistein, for instance, in areas like gastrointestinal health and oncology. nih.govscienceopen.com For example, using a mouse xenograft model of colorectal cancer, researchers could investigate whether administration of Genistein 7-Sulfate can replicate the tumor growth inhibition observed with genistein itself. scienceopen.com Similarly, models of neuroinflammation induced by agents like lipopolysaccharides could be employed to see if the conjugate has neuroprotective effects similar to those reported for the parent compound. nih.gov
Table 2: Proposed Preclinical Models for Pharmacological Assessment
| Preclinical Model | Potential Application | Research Objective |
| MCF-7 Xenograft Mouse Model | Breast Cancer Research | To assess the in vivo effect of the conjugate on estrogen-dependent tumor growth. |
| AOM/DSS-Induced Colon Cancer Model | Gastrointestinal Oncology | To determine if the conjugate can prevent or slow the progression of chemically-induced colon cancer. nih.gov |
| LPS-Induced Neuroinflammation Rat Model | Neuroscience | To investigate the potential anti-inflammatory and neuroprotective effects of the conjugate in the brain. nih.gov |
| Ischemia-Reperfusion Injury Model | Cardiovascular/Stroke Research | To evaluate if the conjugate offers protection against neuronal damage, similar to other genistein derivatives. researchgate.net |
Development of Novel Research Tools and Methodologies
Progress in understanding Genistein 7-Sulfate is intrinsically linked to the development of sophisticated research tools. A critical need is for robust and sensitive analytical methods to accurately quantify the conjugate in complex biological matrices like plasma and urine. The development of techniques using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) represents a significant step forward in allowing for precise measurement of isoflavone metabolites. researchgate.net
Beyond quantification, novel tools for isolation and production are being explored. For instance, Genistein Magnetic Molecularly Imprinted Polymers (Gen-MMIPs) have been developed as a novel method for the selective extraction of genistein, a technique that could be adapted for its sulfate metabolites. researchgate.net Furthermore, advancements in nanotechnology, such as the use of nano spray drying to create isoflavone-loaded nanoparticles, aim to improve the solubility and membrane permeation of these compounds for research and potential therapeutic applications. researchgate.net
Table 3: Novel Methodologies in Isoflavone Research
| Methodology/Tool | Description | Application for Genistein 7-Sulfate Research |
| UPLC-MS/MS | An advanced chromatographic and mass spectrometry technique for high-sensitivity quantification. | Precise measurement of the conjugate in pharmacokinetic and metabolism studies. researchgate.net |
| Magnetic Molecularly Imprinted Polymers (MMIPs) | Custom-synthesized polymers with high selectivity for a target molecule. | Selective extraction and purification of the conjugate from biological samples for analysis. researchgate.net |
| Nanocatalysis | Use of nanocatalysts for efficient chemical reactions, such as hydrolyzing glycosides to produce aglycones. | Potential for synthesizing or modifying isoflavone sulfates for research purposes. mdpi.com |
| Nano Spray Drying | An innovative technique to produce nanoparticles with enhanced solubility and stability. | Improving the handling and delivery of Genistein 7-Sulfate in experimental settings. researchgate.net |
Role in Multi-Omics Research (e.g., transcriptomics, proteomics in preclinical models)
Multi-omics approaches offer a powerful, unbiased way to map the molecular pathways affected by Genistein 7-Sulfate. By applying transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels) to cells or tissues from preclinical models treated with the conjugate, researchers can generate a comprehensive view of its biological impact.
For example, treating MCF-7 cells with Genistein 7-Sulfate and subsequently analyzing the transcriptome could reveal which genes related to cell cycle, apoptosis, and estrogen signaling are upregulated or downregulated. This would provide mechanistic insight into the proliferative effects observed in earlier studies. medchemexpress.com Similarly, proteomic analysis of brain tissue from a neuroinflammation model treated with the conjugate could identify specific proteins whose expression is altered, potentially uncovering novel neuroprotective pathways. These studies could investigate whether pathways known to be modulated by the parent genistein, such as the Akt signaling pathway, are also affected by the sulfate metabolite. scienceopen.com
Table 4: Hypothetical Multi-Omics Study Design
| Study Component | Approach | Sample Type | Potential Insights |
| Transcriptomics | RNA-Sequencing | MCF-7 cells treated with Genistein 7-Sulfate | Identification of gene networks involved in cell proliferation and estrogen response modulation. |
| Proteomics | Mass Spectrometry-based Proteomics | Liver tissue from mice administered the conjugate | Understanding the impact on metabolic enzymes and protein expression related to xenobiotic metabolism. |
| Metabolomics | LC-MS | Plasma and urine from preclinical models | Mapping the metabolic fate of the conjugate and its influence on endogenous metabolite profiles. |
Comparative Studies with Other Isoflavone Conjugates and Metabolites
A key comparison is with genistein itself. While genistein has low bioavailability, it is biologically active across numerous pathways. nih.gov In contrast, Genistein 7-Sulfate is more abundant in circulation but may have a more limited and specific range of activities. nih.govmedchemexpress.com Another fascinating comparison is with a different isomer, genistein-3'-sodium sulfonate (GSS), a synthetic derivative that has demonstrated neuroprotective effects against ischemic stroke, suggesting that the position of the sulfate group is critical to the molecule's function. researchgate.net Furthermore, studies have shown that genistein can inhibit the sulfation of estrogens, such as estrone (B1671321) (E1) and estradiol (B170435) (E2). nih.gov This raises the complex possibility that genistein and its own sulfate metabolite could be involved in a feedback loop that influences both isoflavone and endogenous hormone metabolism.
Table 5: Comparative Profile of Genistein and its Derivatives
| Compound | Key Characteristic | Known Biological Activity/Property |
| Genistein (Aglycone) | Parent compound, low oral bioavailability. nih.gov | Broad activity: modulates estrogen receptors, antioxidant, anti-inflammatory. nih.gov |
| Genistein 7-Sulfate | A major circulating metabolite. | Modulates estrogen agonist activity in MCF-7 cells. medchemexpress.com |
| Genistein Glucuronides | Another major class of conjugated metabolites. | Generally considered less active, but requires further direct investigation. |
| Genistein-3'-Sodium Sulfonate (GSS) | A synthetic sulfated isomer. | Demonstrates neuroprotective effects against ischemia-induced injury. researchgate.net |
Q & A
Q. What methods are recommended for synthesizing and characterizing Genistein 7-Sulfate Sodium Salt in academic research?
Methodological Answer :
- Synthesis : Use sulfation reactions under controlled pH and temperature, often employing sulfating agents like sulfur trioxide complexes. Ensure stoichiometric ratios are optimized to minimize byproducts.
- Characterization : Employ nuclear magnetic resonance (NMR) to confirm sulfation at the 7-position of the genistein backbone. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for purity assessment. Elemental analysis validates sodium content and sulfate incorporation. For novel compounds, provide full spectral data (¹H, ¹³C NMR, IR) and reproducibility details .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthetic procedures, including solvent/reagent details, reaction times, and yields. Limit main text to five compounds; additional data should be in supplementary materials .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
Methodological Answer :
- Solubility Testing : Use phosphate-buffered saline (PBS) or simulated intestinal fluid (pH 6.8–7.4) for equilibrium solubility studies. Quantify solubility via UV-Vis spectrophotometry at 260 nm (genistein’s absorption maximum) with calibration curves.
- Stability Assessment : Conduct accelerated degradation studies under varying pH (1–9), temperatures (4°C–37°C), and light exposure. Monitor degradation products using LC-MS and compare to reference standards. Stability-indicating HPLC methods are essential for validation .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices (e.g., serum, urine)?
Methodological Answer :
- LC-MS/MS : Optimize ionization parameters (e.g., electrospray ionization in negative mode) and use deuterated internal standards (e.g., genistein-d4) to correct for matrix effects. Validate methods per FDA guidelines for sensitivity (LOQ < 1 ng/mL) and precision (CV < 15%) .
- Sample Preparation : For serum/urine, employ protein precipitation (acetonitrile) followed by solid-phase extraction (C18 columns). Include enzymatic hydrolysis (β-glucuronidase/sulfatase) to differentiate conjugated vs. free forms .
Advanced Research Questions
Q. How does this compound influence macrophage polarization, and what experimental models validate its immunomodulatory effects?
Methodological Answer :
- In Vitro Models : Use LPS/IFN-γ-stimulated RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs). Measure M1/M2 markers (e.g., iNOS, Arg1) via qPCR and flow cytometry.
- In Vivo Validation : Employ dextran sulfate sodium (DSS)-induced colitis models in mice. Administer GEN-7-S orally (10–50 mg/kg) and assess colon length, histopathology, and cytokine profiles (IL-6, TNF-α reduction). Flow cytometry of lamina propria macrophages confirms M2 skewing .
Q. What strategies resolve contradictions in bioavailability data for this compound across studies?
Methodological Answer :
- Pharmacokinetic Harmonization : Standardize dosing regimens (e.g., single vs. repeated doses) and sampling times (0–24 hr post-administration). Account for interspecies differences (e.g., murine vs. human gut microbiota) using humanized mouse models.
- Metabolite Interference : Use isotopically labeled tracers to distinguish GEN-7-S from phase II metabolites (e.g., glucuronides) in LC-MS/MS. Cross-validate findings with in situ intestinal perfusion models to isolate absorption vs. metabolic pathways .
Q. How can researchers optimize experimental designs to study GEN-7-S interactions with estrogen receptors (ERs) in cancer models?
Methodological Answer :
- Receptor Binding Assays : Perform competitive binding assays using ³H-estradiol and recombinant ERα/ERβ. Calculate IC₅₀ values and compare to genistein’s parent compound.
- Transcriptomic Profiling : Use ER-positive breast cancer cell lines (MCF-7, T47D) treated with GEN-7-S (1–10 µM). Analyze ER target genes (e.g., pS2, GREB1) via RNA-seq and validate with siRNA-mediated ER knockdown. Include negative controls (e.g., ER-negative MDA-MB-231 cells) .
Q. What are best practices for ensuring reproducibility in preclinical studies of GEN-7-S?
Methodological Answer :
- Rigorous Characterization : Provide batch-specific HPLC purity reports (>95%), elemental analysis (Na⁺ content), and stability data in supplementary files.
- In Vivo Reporting : Adopt ARRIVE guidelines for animal studies, including randomization, blinding, and power calculations. Use standardized diets (e.g., phytoestrogen-free) to avoid confounding effects. Publish raw LC-MS/MS datasets in repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
